1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane
Descripción
1-(Cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a cyclopropanesulfonyl group at position 1 and a pyridin-3-ylmethyl group at position 2.
Propiedades
IUPAC Name |
1-cyclopropylsulfonyl-4-(pyridin-3-ylmethyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-20(19,14-4-5-14)17-8-2-7-16(9-10-17)12-13-3-1-6-15-11-13/h1,3,6,11,14H,2,4-5,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGVHOHRAJUYJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane and related diazepane derivatives:
Key Observations:
Sulfonyl Group Variations: The cyclopropanesulfonyl group in the target compound may confer greater steric hindrance and metabolic resistance compared to methanesulfonyl in the analog (CAS 1022094-80-9) . Methanesulfonyl derivatives (e.g., CAS 1022094-80-9) are smaller and more polar, possibly favoring solubility but reducing membrane permeability.
Pyridine Substitutions :
- The pyridin-3-ylmethyl group in the target compound differs from analogs like the trifluoromethylpyridinyl group in CAS 909666-37-1. The latter’s trifluoromethyl substitution enhances electronegativity and may strengthen receptor binding via halogen bonds .
- The unsubstituted pyridin-3-yl group in CAS 223796-20-1 lacks these modifications, resulting in weaker hydrophobic interactions and reduced potency .
Steric and Electronic Effects: Benzyl-substituted analogs (e.g., CAS 909666-37-1) introduce significant steric bulk, which may hinder binding to shallow active sites but improve selectivity for deeper pockets .
Research Findings and Implications
- Synthetic Accessibility : highlights the use of cyclopropanecarbonyl chloride in diazepane derivatization, suggesting analogous routes for synthesizing the target compound’s sulfonyl group .
- Metabolic Stability : Cyclopropanesulfonyl groups are less prone to oxidative metabolism compared to methanesulfonyl or unsubstituted amines, as seen in CAS 223796-20-1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
